N-(1-phenylethyl)-2-(piperazin-1-yl)quinazolin-4-amine
Overview
Description
NCGC00379308, also known as D3-βArr, is a positive allosteric modulator for the thyrotropin receptor (TSHR). This compound initiates the translocation of β-arrestin 1 by directly activating the thyrotropin receptor. It has an effective concentration (EC50) of 11.6 μM for β-arrestin 1 translocation .
Mechanism of Action
Target of Action
NCGC00379308, also known as D3-βArr, is a positive allosteric modulator for the thyrotropin receptor (TSHR) . TSHR is a G protein-coupled receptor that plays a crucial role in the regulation of thyroid function.
Mode of Action
D3-βArr initiates the translocation of β-arrestin 1 (β-Arr 1) by directly activating the TSHR . This compound has been found to stimulate β-Arr 1 translocation with an efficacy threefold greater than thyrotropin (TSH), the natural ligand of TSHR .
Biochemical Pathways
The activation of TSHR by D3-βArr leads to the upregulation of genes associated with osteoblast activity, such as interleukin 11 (IL-11), osteopontin (OPN), and alkaline phosphatase (ALPL) . Furthermore, D3-βArr increases the efficacy of TSH in the translocation of β-Arr 1 .
Result of Action
The activation of TSHR by D3-βArr and the subsequent translocation of β-Arr 1 lead to the differentiation of pre-osteoblast cells . This suggests that D3-βArr could potentially be used in the treatment of conditions related to bone health.
Preparation Methods
Chemical Reactions Analysis
NCGC00379308 primarily undergoes reactions related to its role as a positive allosteric modulator of the thyrotropin receptor. It enhances the efficacy of thyrotropin in the translocation of β-arrestin 1, achieving a maximum increase of 5.1-fold over thyrotropin alone . The compound’s reactions are typically studied in vitro, where it has shown an efficacy threefold greater than thyrotropin .
Scientific Research Applications
NCGC00379308 is used extensively in scientific research, particularly in the study of the thyrotropin receptor and its associated pathways. It has been shown to potentiate thyrotropin-mediated preosteoblast differentiation in vitro, making it a valuable tool in the study of bone formation and related processes . Additionally, its role as a positive allosteric modulator makes it useful in exploring the mechanisms of receptor activation and signal transduction .
Comparison with Similar Compounds
NCGC00379308 is unique in its ability to act as a positive allosteric modulator for the thyrotropin receptor. Similar compounds include:
TSHR antagonist S37: A selective and competitive antagonist of the thyrotropin receptor.
VA-K-14 hydrochloride: A selective thyrotropin receptor antagonist that inhibits thyrotropin receptor stimulation by serum and monoclonal thyrotropin receptor-stimulating antibodies.
These compounds highlight the diverse ways in which the thyrotropin receptor can be modulated, with NCGC00379308 standing out for its positive allosteric modulation properties.
Properties
IUPAC Name |
N-(1-phenylethyl)-2-piperazin-1-ylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-15(16-7-3-2-4-8-16)22-19-17-9-5-6-10-18(17)23-20(24-19)25-13-11-21-12-14-25/h2-10,15,21H,11-14H2,1H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGWGZNWEWFTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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